molecular formula C9H10O4S B8635819 [2-(Thiophen-3-yl)ethyl]propanedioic acid CAS No. 19995-16-5

[2-(Thiophen-3-yl)ethyl]propanedioic acid

Cat. No. B8635819
M. Wt: 214.24 g/mol
InChI Key: ZJPFZVFMLZINMP-UHFFFAOYSA-N
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Patent
US05863981

Procedure details

To a stirred solution of 1.4 g (24.96 mmol) of potassium hydroxide in 7.0 ml of 50% ethanol in water, was added the above diester (765 mg, 2.83 mmol) prepared in Example 6. The resulting reaction was allowed to stir at room temperature for two hr, followed by overnight reflux. The resulting mixture was poured into ice-10% HCl, followed by three ether extractions. The combined organic layer was dired with Na2SO4 and evaporated to afford a white solid in 90% which was recrystallized from chloroform-hexane to produce colorless needles. Mp, 118°-119° C.; nmr (DMSO/d6, δ rel TMS) 12.60br s, 2H; 7.53-6.80m, 3H; 3.20t, 1H; 2.60t, 2H; 1.99q, 2H. Ir (KBr, ν cm-1) 2900w, 1710s, 1410w, 1260w, 925w, 780s. El. Anal. Calcd. for C9H10O4S: C, 56.45; H, 5.92; S, 18.83. Found: C, 56.39; H, 5.92; S, 18.67.
[Compound]
Name
1260w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
925w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
780s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
diester
Quantity
765 mg
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3.20t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2.60t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1.99q
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
2900w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
1710s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
1410w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].C([C:5]([CH2:16]CC(O)=O)([CH2:9][CH2:10][C:11]1[CH:15]=[CH:14][S:13][CH:12]=1)[C:6]([O-:8])=[O:7])C.C([OH:23])C>O>[C:16]([CH:5]([CH2:9][CH2:10][C:11]1[CH:15]=[CH:14][S:13][CH:12]=1)[C:6]([OH:8])=[O:7])([OH:23])=[O:1] |f:0.1|

Inputs

Step One
Name
1260w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
925w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
780s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
diester
Quantity
765 mg
Type
reactant
Smiles
C(C)C(C(=O)[O-])(CCC1=CSC=C1)CCC(=O)O
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
3.20t
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
2.60t
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
1.99q
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
2900w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
1710s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
1410w
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for two hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction
WAIT
Type
WAIT
Details
followed by overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
EXTRACTION
Type
EXTRACTION
Details
followed by three ether extractions
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a white solid in 90% which
CUSTOM
Type
CUSTOM
Details
was recrystallized from chloroform-hexane
CUSTOM
Type
CUSTOM
Details
to produce colorless needles
CUSTOM
Type
CUSTOM
Details
Mp, 118°-119° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=O)(O)C(C(=O)O)CCC1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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